molecular formula C25H25N3O7 B2471378 (4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(7-methoxybenzofuran-2-yl)methanone oxalate CAS No. 1351652-06-6

(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(7-methoxybenzofuran-2-yl)methanone oxalate

Cat. No.: B2471378
CAS No.: 1351652-06-6
M. Wt: 479.489
InChI Key: SPWWYNQCVODPAH-UHFFFAOYSA-N
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Description

This compound is a hybrid molecule featuring a benzimidazole-piperidine scaffold conjugated to a 7-methoxybenzofuran moiety via a ketone linkage, with an oxalate counterion enhancing solubility. The benzimidazole core is known for its pharmacological versatility, while the methoxybenzofuran group may contribute to improved bioavailability and target selectivity. The oxalate salt formulation likely optimizes physicochemical properties, such as crystallinity and dissolution rate, critical for preclinical development .

Properties

IUPAC Name

[4-(benzimidazol-1-ylmethyl)piperidin-1-yl]-(7-methoxy-1-benzofuran-2-yl)methanone;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O3.C2H2O4/c1-28-20-8-4-5-17-13-21(29-22(17)20)23(27)25-11-9-16(10-12-25)14-26-15-24-18-6-2-3-7-19(18)26;3-1(4)2(5)6/h2-8,13,15-16H,9-12,14H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPWWYNQCVODPAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)N3CCC(CC3)CN4C=NC5=CC=CC=C54.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(7-methoxybenzofuran-2-yl)methanone oxalate , also known by its IUPAC name, exhibits a complex structure comprising a benzimidazole moiety, a piperidine ring, and a methanone functional group. This unique architecture suggests a potential for diverse biological activities, making it a subject of interest in pharmacological research.

  • Molecular Formula: C24H26N4O6
  • Molecular Weight: 466.494 g/mol
  • Purity: Typically around 95%

Structural Components

ComponentDescription
Benzimidazole Group Known for anticancer and antimicrobial properties; interacts with DNA to inhibit cell division.
Piperidine Ring Associated with neuroactive compounds, indicating potential effects on neurotransmitter systems.
Methanone Functionality May possess analgesic and anti-inflammatory properties.

Biological Activity Overview

Research indicates that compounds similar to this one exhibit a range of biological activities, including:

Antimicrobial Activity

Compounds containing benzimidazole derivatives have shown significant antimicrobial effects against various bacterial strains and fungi. For instance, studies have demonstrated that benzimidazole derivatives can effectively inhibit the growth of Staphylococcus aureus and Escherichia coli.

Anticancer Potential

The anticancer properties of benzimidazole derivatives are well-documented. They have been shown to inhibit cancer cell proliferation, particularly in colorectal cancer cell lines. A study indicated that modifications to the benzimidazole structure could enhance its efficacy against tumor cells by disrupting mitotic processes.

Neuroactive Effects

Given the presence of the piperidine ring, there is potential for neuroactive effects. Research has shown that similar compounds can modulate neurotransmitter systems, which may have implications for treating neurological disorders.

Enzyme Inhibition

This compound has been observed to inhibit certain enzymes involved in metabolic pathways, such as kinases and proteases. This inhibition can lead to altered cellular signaling pathways and gene expression profiles.

Study 1: Anticancer Efficacy

A recent study evaluated the efficacy of benzimidazole derivatives in vitro against various cancer cell lines. The results indicated that compounds with structural similarities to this compound exhibited significant cytotoxicity at low concentrations, suggesting a promising therapeutic index.

Study 2: Antimicrobial Properties

In another investigation, the antimicrobial activity of similar benzimidazole derivatives was assessed against clinical isolates of bacteria. The findings revealed that these compounds effectively reduced bacterial load in vitro, supporting their potential use as novel antimicrobial agents.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Binding : The compound binds to active sites of enzymes, inhibiting their catalytic activity.
  • Cell Signaling Modulation : It modulates key signaling pathways involved in cell growth and apoptosis.
  • DNA Interaction : The benzimidazole moiety interacts with DNA, potentially leading to cell cycle arrest.

Summary Table of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialEffective against Staphylococcus aureus, E. coli
AnticancerInhibits proliferation in colorectal cancer cell lines
NeuroactivePotential modulation of neurotransmitter systems
Enzyme InhibitionInhibits kinases and proteases involved in metabolic pathways

Scientific Research Applications

Anticancer Properties

Research indicates that benzimidazole derivatives, including this compound, exhibit significant anticancer activity. They are known to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A study demonstrated that compounds with similar structural features showed promising results against breast and colon cancer cells, highlighting the potential of (4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(7-methoxybenzofuran-2-yl)methanone oxalate in cancer therapy .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown that similar benzimidazole-containing compounds possess antibacterial and antifungal activities. For instance, derivatives of benzimidazole have been tested against various bacterial strains, revealing moderate to strong inhibition, particularly against Gram-positive bacteria .

Neuroprotective Effects

Recent investigations have suggested neuroprotective effects associated with benzimidazole derivatives. These compounds may modulate neuroinflammatory responses and protect neuronal cells from oxidative stress, making them potential candidates for treating neurodegenerative diseases .

Case Study 1: Anticancer Activity

In a study published in Medicinal Chemistry, researchers synthesized several benzimidazole derivatives and evaluated their anticancer properties against different cancer cell lines. The compound exhibited IC50 values comparable to established chemotherapeutic agents, indicating significant potential for further development .

Case Study 2: Antimicrobial Efficacy

A separate investigation assessed the antimicrobial activity of various benzimidazole derivatives, including those structurally similar to this compound). Results showed effective inhibition against Staphylococcus aureus and Escherichia coli, supporting its use as an antimicrobial agent .

Chemical Reactions Analysis

Table 1: Key Synthetic Steps and Conditions

StepReaction TypeReagents/ConditionsYieldReference
1Alkylation1H-benzimidazole, K₂CO₃, DMF, 80°C62–72%
2Acylation7-methoxybenzofuran-2-carbonyl chloride, Et₃N, CH₂Cl₂65–75%
3Salt formationOxalic acid, MeOH, rt>90%

Benzimidazole Modifications

  • N-Alkylation : The benzimidazole nitrogen undergoes alkylation with alkyl halides (e.g., methyl iodide) under basic conditions .

  • Electrophilic substitution : Halogenation (e.g., bromination) at the C5 position of the benzimidazole ring using Br₂/FeCl₃ .

Benzofuran Reactivity

  • Demethylation : The 7-methoxy group can be cleaved using BBr₃ in CH₂Cl₂ to yield a phenolic derivative .

  • Oxidation : The benzofuran ring is resistant to oxidation under mild conditions but undergoes ring-opening with strong oxidants like KMnO₄ .

Piperidine Derivatives

  • Deprotection : The piperidine nitrogen can be functionalized via reductive amination or acylation .

Stability and Degradation Reactions

  • Hydrolysis : The oxalate salt is stable in acidic conditions (pH 1–3) but undergoes hydrolysis in alkaline media (pH > 9), releasing free oxalic acid.

  • Thermal degradation : Decomposition occurs above 200°C, yielding CO₂ and fragmented aromatic byproducts.

Table 2: Stability Profile

ConditionObservationMechanismReference
pH 1–3 (HCl)Stable (<5% degradation)Protonation of oxalate
pH 10 (NaOH)Complete hydrolysisNucleophilic attack on oxalate
UV light (254 nm)Photooxidation of benzofuranRadical formation

Biological Interaction Pathways

  • Kinase inhibition : The compound likely inhibits p21-activated kinases (PAKs) via binding to the ATP pocket, as seen in structurally related benzofuran derivatives .

  • DNA interaction : The benzimidazole moiety may intercalate with DNA, similar to other 1H-benzimidazole-based topoisomerase inhibitors .

Comparative Reactivity with Analogues

FeatureThis CompoundAnalog (EVT-2571340)
Benzimidazole reactivity Electrophilic substitution at C5Halogenation at C4
Benzofuran stability Resists mild oxidationProne to ring-opening
Oxalate salt solubility High in polar solventsModerate in ethanol

Mechanistic Insights

  • Nucleophilic substitution : The piperidine nitrogen attacks electrophiles (e.g., alkyl halides) via an SN2 mechanism .

  • Oxalate dissociation : In aqueous media, the oxalate anion stabilizes the protonated piperidine through ionic interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound shares structural motifs with several benzimidazole-piperidine derivatives, but key differences in substituents and linked heterocycles define its uniqueness:

Compound Core Structure Substituents/Linkages Key Features Reference
Target Compound Benzimidazole-piperidine + benzofuran 7-Methoxybenzofuran, oxalate salt Enhanced solubility via oxalate; potential dual-target activity
(1H-Benzo[d]imidazol-2-yl)(4-(2-(trifluoromethyl)phenyl)piperidin-1-yl)methanone Benzimidazole-piperidine Trifluoromethylphenyl group Hydrophobic CF₃ group for membrane penetration; nonretinoid antagonist activity
2-[4-(1-Methyl-1H-benzo[d]imidazol-2-yl)piperazin-1-yl]ethanol Benzimidazole-piperazine Ethanol side chain Piperazine improves solubility; ethanol may enhance CNS penetration
1H-Benzo[d]imidazol-2-yl(4-(2-((4-methoxybenzyl)(pyridin-2-yl)amino)ethyl)piperazin-1-yl)methanone Benzimidazole-piperazine + pyridine 4-Methoxybenzyl, pyridinyl Dual H1/H4 receptor affinity; complex pharmacokinetics
Imidazo[4,5-g]quinoxaline derivative (PDB: IQO ligand) Benzimidazole + imidazoquinoxaline Phenyl, benzyl-piperidine High molecular weight (551.64 Da); potential kinase inhibition

Pharmacological and Bioactivity Comparisons

  • Dual H1/H4 Ligand () : Exhibited histamine receptor modulation, suggesting anti-inflammatory applications .
  • Imidazoquinoxaline (): Structural similarity to kinase inhibitors (e.g., imatinib), though bioactivity remains unverified .

Computational and Clustering Analysis

  • Butina/Jarvis-Patrick Clustering (): The target compound would cluster with benzimidazole-piperidine derivatives but diverge due to the benzofuran-oxalate combination. Such clustering aids in virtual screening for novel targets .

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